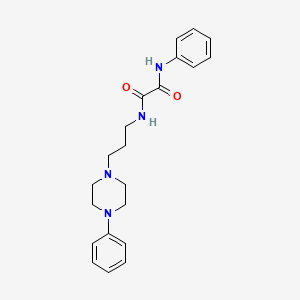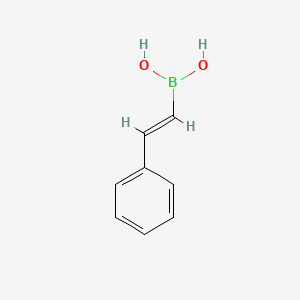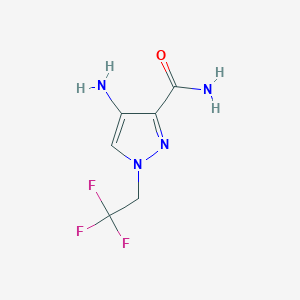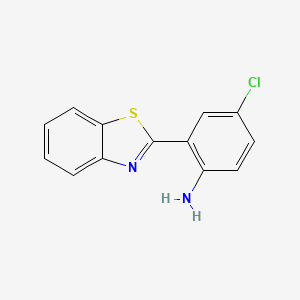![molecular formula C7H7N3O2 B2502196 4H-furo[3,2-b]pyrrole-5-carbohydrazide CAS No. 91206-29-0](/img/structure/B2502196.png)
4H-furo[3,2-b]pyrrole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-furo[3,2-b]pyrrole-5-carbohydrazide is a compound that has been synthesized and studied in various research contexts. It is a derivative of the furo[3,2-b]pyrrole scaffold, which is an important isostere for the indole structure, where the benzene ring is replaced by a furan ring. This compound and its derivatives have been explored for their potential in creating diverse chemical libraries and for their reactivity in forming various heterocyclic derivatives .
Synthesis Analysis
The synthesis of 4H-furo[3,2-b]pyrrole-5-carbohydrazide derivatives has been reported through different synthetic routes. One approach involves the Vilsmeier-Haack reaction of 4H-furo[3,2-b]pyrrole-5-carboxylate, leading to various intermediates that can be further transformed into the desired carbohydrazide . Another method includes the reaction of substituted furo[3,2-b]pyrrole-5-carboxhydrazides with different aldehydes in the presence of an acid catalyst to form carboxhydrazides, which are then used as ligands for synthesizing metal complexes .
Molecular Structure Analysis
The molecular structure of 4H-furo[3,2-b]pyrrole-5-carbohydrazide and its derivatives is characterized by the presence of a furo[3,2-b]pyrrole core, which is a fused heterocyclic system. The carbohydrazide functionality adds to the reactivity of the compound, allowing for further chemical transformations. The structures of the synthesized compounds are typically confirmed by spectroscopic methods and, in some cases, by X-ray crystallography .
Chemical Reactions Analysis
4H-furo[3,2-b]pyrrole-5-carbohydrazide derivatives participate in various chemical reactions, leading to the formation of new heterocyclic compounds. For instance, they can react with aldehydes to form derivatives with potential biological activity . Additionally, they can be used as intermediates in the synthesis of metal complexes, which may have interesting chemical and physical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4H-furo[3,2-b]pyrrole-5-carbohydrazide derivatives are influenced by the furo[3,2-b]pyrrole scaffold and the substituents attached to it. These properties are essential for the potential application of these compounds in medicinal chemistry and materials science. For example, the tetra-substituted derivatives synthesized from furaldehyde show the potential for creating large libraries, which is significant for drug discovery efforts . The reactivity of these compounds towards the formation of metal complexes also suggests potential applications in catalysis and materials science .
Aplicaciones Científicas De Investigación
SYNTHESIS OF DERIVATIVES
4H-furo[3,2-b]pyrrole-5-carbohydrazide has been a focal compound in the synthesis of various derivatives, demonstrating its role in the creation of complex chemical structures. For instance, it served as a starting point in a two-step synthesis of methyl 4H-furo[3,2-b]pyrrole-5-carboxylate, leading to the formation of derivatives through reactions such as Vilsmeier-Haack and hydrazinolysis. Notably, this compound also facilitated the synthesis of pyrazole derivatives, showcasing its versatility and importance in synthetic chemistry (Zemanová & Gašparová, 2013).
MICROWAVE-ASSISTED SYNTHESIS
4H-furo[3,2-b]pyrrole-5-carbohydrazide has also been utilized in microwave-assisted synthetic processes. The compound's reactions under both classical and microwave conditions have been explored, indicating the efficiency of microwave irradiation in shortening reaction times and enhancing yields. This is particularly evident in the synthesis of substituted hydrazones, where the use of microwave irradiation proved beneficial (Gašparová, Lácová, & Krutošíková, 2005).
ANTIBACTERIAL ACTIVITY
Furthermore, derivatives synthesized from 4H-furo[3,2-b]pyrrole-5-carbohydrazide have demonstrated antibacterial properties. For example, furo[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazine derivatives showed effectiveness against bacteria, highlighting the compound's potential in contributing to antibacterial agents (Zemanov et al., 2017).
Propiedades
IUPAC Name |
4H-furo[3,2-b]pyrrole-5-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c8-10-7(11)5-3-6-4(9-5)1-2-12-6/h1-3,9H,8H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJBRDAETPSJIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1NC(=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H-furo[3,2-b]pyrrole-5-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-[2-(3-methoxyphenyl)ethyl]-N-(oxolan-3-yl)acetamide](/img/structure/B2502116.png)
![2-[(4-bromo-2-methylphenyl)amino]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2502119.png)
![3-cyclopropyl-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2502120.png)


![7-[(2,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2502127.png)


![5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2502130.png)



![5-Chloro-3-methyl-2-[(triphenyl-lambda5-phosphanylidene)amino]imidazole-4-carbaldehyde](/img/structure/B2502136.png)